

N-Methyl pyrrole-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Methyl pyrrole-d4

Cat. No.: B574978

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An In-depth Technical Guide to N-Methyl pyrrole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Methyl pyrrole-d4**, a deuterated analog of N-methylpyrrole. It is intended to be a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document covers the fundamental properties, applications, and detailed experimental protocols for the effective use of **N-Methyl pyrrole-d4** as an internal standard in mass spectrometry-based assays.

Core Compound Information

N-Methyl pyrrole-d4 is a synthetic isotopologue of N-methylpyrrole where four hydrogen atoms on the pyrrole ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry, as it is chemically identical to the analyte but has a distinct, higher mass.

Physicochemical Properties

Property	Value
CAS Number	190386-37-9
Molecular Formula	C ₅ D ₄ H ₃ N
Molecular Weight	85.14 g/mol
Appearance	Typically a colorless to pale yellow liquid
Boiling Point	Approx. 114-115 °C (for non-deuterated)
Density	Approx. 0.92 g/mL (for non-deuterated)

Application in Quantitative Analysis

The primary application of **N-Methyl pyrrole-d4** is as an internal standard in analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis for several reasons:

- **Correction for Matrix Effects:** Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. As **N-Methyl pyrrole-d4** co-elutes with the unlabeled analyte and experiences the same matrix effects, it allows for accurate normalization of the signal.
- **Improved Precision and Accuracy:** A SIL-IS corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.
- **Regulatory Acceptance:** Regulatory bodies such as the European Medicines Agency (EMA) favor the use of SIL-IS in bioanalytical method validations.

Experimental Protocols

While specific protocols may vary depending on the matrix and analytical instrumentation, the following provides a detailed methodology for the quantification of N-methylpyrrole in a biological matrix (e.g., plasma) using **N-Methyl pyrrole-d4** as an internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation

- Aliquoting: Aliquot 100 μ L of the plasma sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 μ L of a 100 ng/mL **N-Methyl pyrrole-d4** working solution in methanol to each sample, except for the blank matrix samples.
- Protein Precipitation: Add 300 μ L of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

LC-MS/MS Analysis

The following table outlines typical starting parameters for an LC-MS/MS method. These will require optimization for specific instruments and applications.

Parameter	Typical Setting
LC Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	To be determined empirically, but based on the non-deuterated N-methylpyrrole (MW 81.12), a possible precursor ion would be m/z 82. ^[2]
MRM Transition (IS)	Precursor ion of m/z 86 (M+H) ⁺ , with the product ion to be determined experimentally.
Collision Energy	To be optimized for each transition.

Data Presentation and Interpretation

The concentration of N-methylpyrrole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Expected Mass Spectra

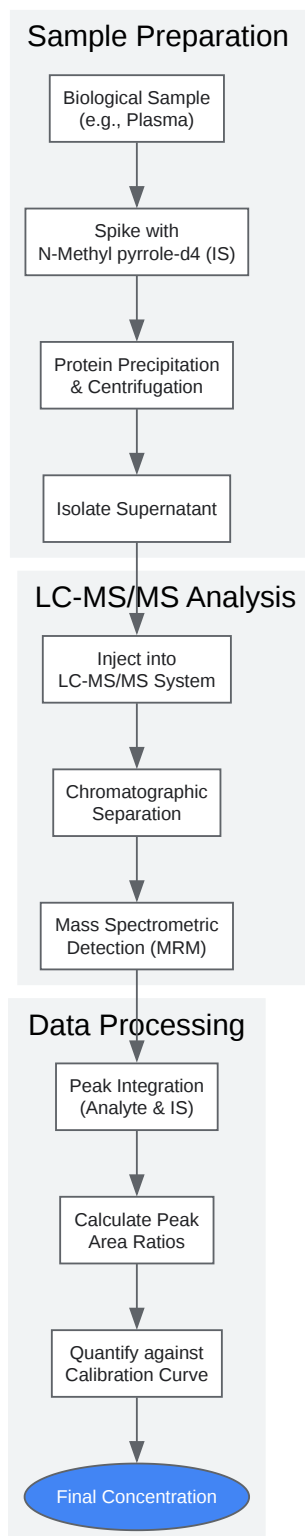
The mass spectrum of **N-Methyl pyrrole-d4** will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart due to the four deuterium atoms. For the non-deuterated N-methylpyrrole, the molecular ion is observed at m/z 81 under electron

ionization.[2] Therefore, for **N-Methyl pyrrole-d4**, the molecular ion is expected at m/z 85. The fragmentation pattern will be similar, but fragments containing deuterium atoms will also exhibit a corresponding mass shift.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical quantitative analysis using **N-Methyl pyrrole-d4** as an internal standard.

Workflow for Quantitative Analysis using N-Methyl pyrrole-d4

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Caption: A flowchart of the quantitative analysis process.

In conclusion, **N-Methyl pyrrole-d4** is an essential tool for researchers requiring accurate and precise quantification of N-methylpyrrole. Its use as an internal standard mitigates many of the challenges associated with analyzing compounds in complex biological matrices, thereby ensuring high-quality, reliable data suitable for pharmacokinetic studies, metabolic research, and other applications in drug development.

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References

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- To cite this document: BenchChem. [N-Methyl pyrrole-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b574978#n-methyl-pyrrole-d4-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b574978#n-methyl-pyrrole-d4-cas-number-and-molecular-weight)

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